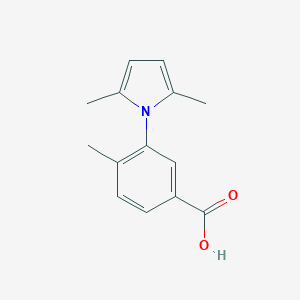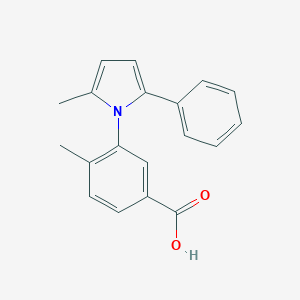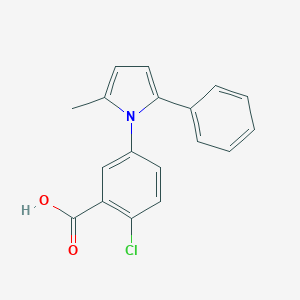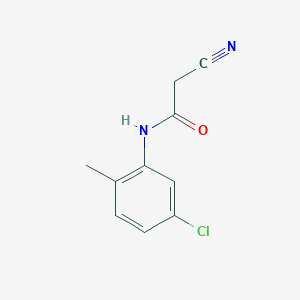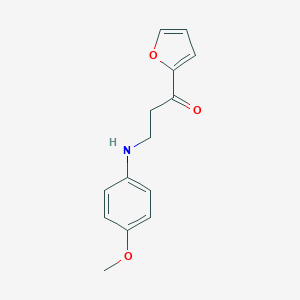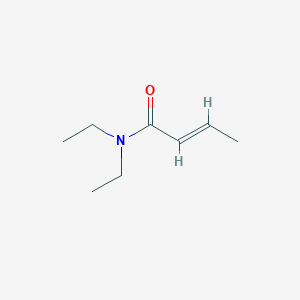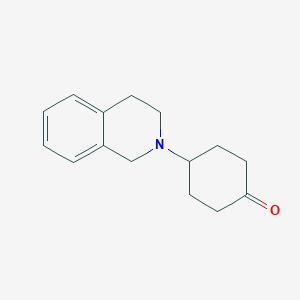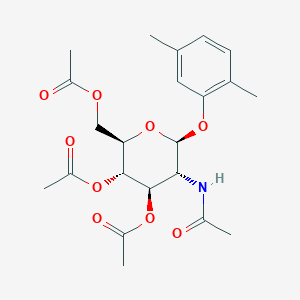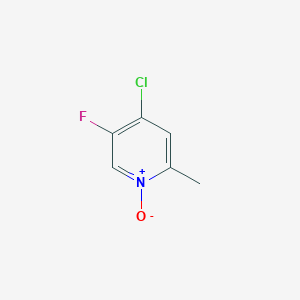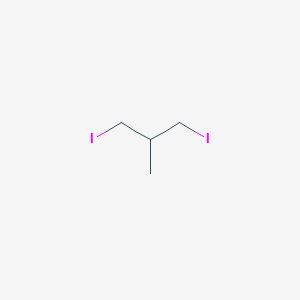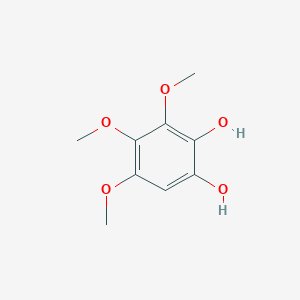
3,4,5-Trimethoxybenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzene-1,2-diol (TMBD) is a naturally occurring compound found in various plants, including tea leaves and grapefruit. It has gained attention in recent years due to its potential therapeutic properties and its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol is not fully understood, but it is believed to involve its antioxidant properties. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3,4,5-Trimethoxybenzene-1,2-diol has been shown to have various biochemical and physiological effects. In addition to its antioxidant properties, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4,5-Trimethoxybenzene-1,2-diol is its natural occurrence, which makes it readily available for research purposes. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of 3,4,5-Trimethoxybenzene-1,2-diol is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-Trimethoxybenzene-1,2-diol. One area of interest is its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol and to identify its molecular targets. Finally, research is needed to optimize the synthesis and formulation of 3,4,5-Trimethoxybenzene-1,2-diol for use in clinical trials.
Synthesemethoden
3,4,5-Trimethoxybenzene-1,2-diol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods involves the oxidation of 3,4,5-trimethoxytoluene using a strong oxidizing agent, such as potassium permanganate, in the presence of a catalyst. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain 3,4,5-Trimethoxybenzene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzene-1,2-diol has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One of the most promising areas of research is its ability to modulate oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Eigenschaften
CAS-Nummer |
198203-73-5 |
|---|---|
Produktname |
3,4,5-Trimethoxybenzene-1,2-diol |
Molekularformel |
C9H12O5 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
3,4,5-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4,10-11H,1-3H3 |
InChI-Schlüssel |
AJJOTRZNXDLQAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Synonyme |
1,2-Benzenediol, 3,4,5-trimethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
